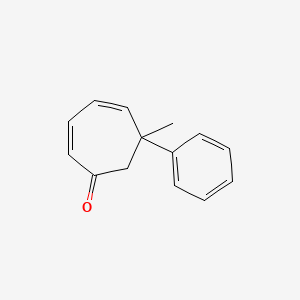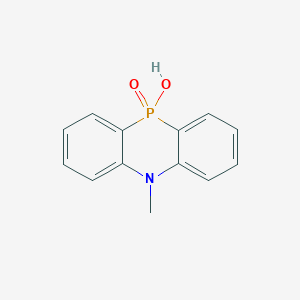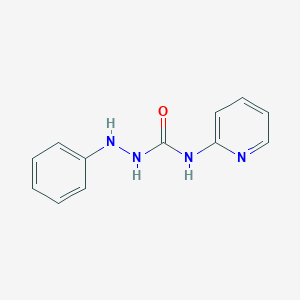
1,2-Diethoxy-1,2-dichloroethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethoxy-1,2-dichloroethene is an organic compound characterized by the presence of two ethoxy groups and two chlorine atoms attached to a double-bonded ethene backbone. This compound is a derivative of ethene, where the hydrogen atoms are replaced by ethoxy and chlorine groups, giving it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-1,2-dichloroethene can be synthesized through the chlorination of 1,2-diethoxyethene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the addition of chlorine atoms to the ethene backbone . The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of 1,2-diethoxyethene in a closed system to minimize exposure and maximize yield. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethoxy-1,2-dichloroethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1,2-Diethoxy-1,2-dichloroethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and chlorine functionalities into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-diethoxy-1,2-dichloroethene involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS) in cells.
Calcium Overload: It can disrupt calcium homeostasis, leading to cellular damage.
Blood-Brain Barrier Damage: The compound may affect the integrity of the blood-brain barrier, leading to neurotoxicity.
Neurotransmitter Changes: It can alter neurotransmitter levels, affecting neuronal function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroethane: A chlorinated hydrocarbon with similar chemical properties but lacks the ethoxy groups.
1,2-Diethoxyethane: An ethoxy derivative without chlorine atoms.
1,2-Dichloroethene: A simpler chlorinated ethene without ethoxy groups
Uniqueness
Its dual functionality allows for versatile chemical transformations and interactions with biological systems, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
63918-52-5 |
|---|---|
Fórmula molecular |
C6H10Cl2O2 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
(E)-1,2-dichloro-1,2-diethoxyethene |
InChI |
InChI=1S/C6H10Cl2O2/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3/b6-5+ |
Clave InChI |
RZOCYRAAHUWEBG-AATRIKPKSA-N |
SMILES isomérico |
CCO/C(=C(/OCC)\Cl)/Cl |
SMILES canónico |
CCOC(=C(OCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


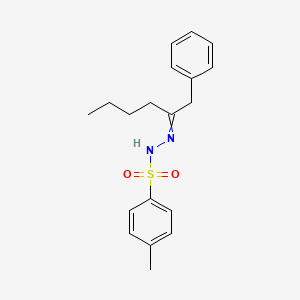

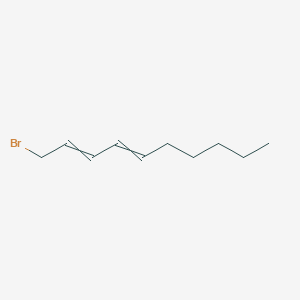
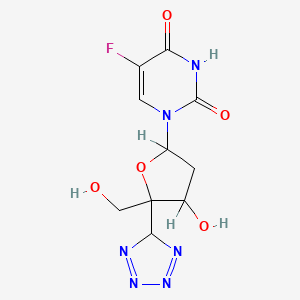
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
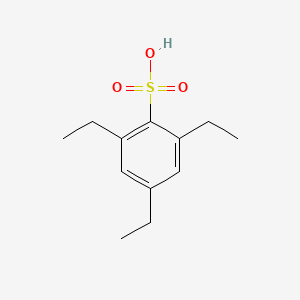
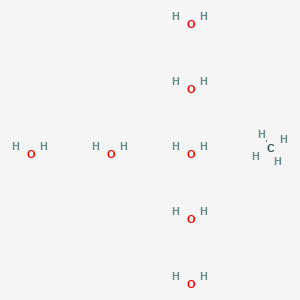
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
